6-(Acetylthio)hexyl methacrylate
CAS No.:
Cat. No.: VC17894364
Molecular Formula: C12H20O3S
Molecular Weight: 244.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O3S |
|---|---|
| Molecular Weight | 244.35 g/mol |
| IUPAC Name | 6-acetylsulfanylhexyl 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C12H20O3S/c1-10(2)12(14)15-8-6-4-5-7-9-16-11(3)13/h1,4-9H2,2-3H3 |
| Standard InChI Key | GOBNYDLWWCHEDG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C(=O)OCCCCCCSC(=O)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
6-(Acetylthio)hexyl methacrylate is a methacrylic acid ester with the following structure:
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Methacrylate group: CH₂=C(CH₃)COO−
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Hexyl chain: A six-carbon aliphatic chain (−(CH₂)₆−)
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Acetylthio substituent: −S−C(=O)−CH₃ at the terminal (6th) carbon.
The IUPAC name derives from the esterification of methacrylic acid with 6-(acetylthio)hexanol. The acetylthio group introduces a thioester linkage, which is critical for its reactivity in polymer networks .
Structural Analogues and Functional Comparisons
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Hexyl methacrylate : Lacks the acetylthio group, serving as a baseline for comparing physical properties (e.g., density: 0.863 g/mL, boiling point: 88–89°C at 14 mmHg).
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3-Mercapto hexyl-methacrylate (MHM) : Features a thiol (−SH) group instead of acetylthio, enabling radical-mediated branching in polystyrene.
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of 6-(acetylthio)hexyl methacrylate is described in the provided sources, plausible routes include:
Thiol-Acetylation of 6-Mercaptohexyl Methacrylate
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Step 1: Esterification of methacryloyl chloride with 6-mercaptohexanol to form 6-mercaptohexyl methacrylate (MHM) .
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Step 2: Acetylation of the thiol group using acetic anhydride or acetyl chloride, yielding the acetylthio derivative.
Reaction Conditions:
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Temperature: 0–25°C (to prevent premature polymerization)
Direct Esterification with Pre-Functionalized Alcohol
Alternative route via esterification of methacrylic acid with 6-(acetylthio)hexanol, though the latter’s synthesis would require prior thioacetylation of 1,6-hexanediol.
Physicochemical Properties
Theoretical Properties (Inferred from Analogues)
The acetylthio group increases hydrophobicity and molecular weight compared to hexyl methacrylate, reducing volatility and altering solubility profiles .
Thermal and Rheological Behavior
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Glass Transition Temperature (Tg): Branched polymers incorporating thioester-functional methacrylates exhibit lower Tg values due to reduced chain entanglement (e.g., branched polystyrene: Tg ≈ 85°C vs. linear: 100°C) .
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Viscosity: Expected to be higher than hexyl methacrylate (1.45 cP at 20°C) due to increased molecular weight and polar interactions .
Chemical Reactivity and Applications
Thioester Dynamic Covalent Chemistry
The acetylthio group enables S→O acyl transfer reactions under thermal or catalytic conditions, as demonstrated in thioester-containing photopolymers :
This reactivity facilitates:
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Stress Relaxation: Up to 60% relaxation in 1 hour at 105°C in methacrylate networks .
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Shape Memory: 90% shape fixity in reprogrammable materials.
Polymerization and Crosslinking
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Controlled Radical Polymerization: The acetylthio group acts as a protected thiol, preventing premature crosslinking. Post-polymerization deprotection (e.g., via hydrolysis) releases thiols for secondary curing:
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Branching Agent: Analogous to MHM , this compound could introduce branching points in polystyrene or poly(methacrylate) networks, reducing polydispersity (e.g., Mₙ = 1,036,000 g/mol, Đ = 7.76 in solvent-free systems) .
Industrial Applications
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